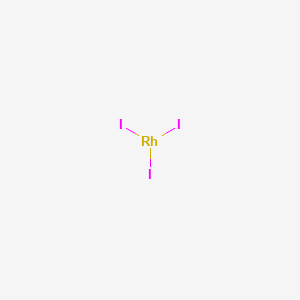

Rhodium triiodide

Vue d'ensemble

Description

Rhodium triiodide (RhI₃) is a rhodium(III) halide compound characterized by its dark brown to black crystalline structure. It is primarily synthesized through reactions involving rhodium metal or its salts with iodide sources under controlled conditions. For example, heating rhodium with silver in the presence of iodide ions yields RhI₃ alongside metallic rhodium . Industrially, RhI₃ is a critical catalyst in methanol carbonylation processes for acetic acid production, where its dissolution rate and stability directly influence catalytic efficiency . The compound’s molecular structure features octahedral coordination geometry, with Rh–I bond lengths ranging from 2.690–2.717 Å, as observed in dimeric rhodium(I) iodide complexes .

Analyse Des Réactions Chimiques

Catalytic Reactivity

RhI₃ is a cornerstone in carbonylation and hydroformylation reactions due to its ability to activate CO and mediate bond rearrangements:

Carbonylation Reactions

- Acetic Acid Synthesis :

RhI₃ catalyzes the carbonylation of methanol to acetic acid under CO pressure (0.5–1.0 MPa) at 80–140°C . - Ethylene Glycol Production :

Serves as a co-catalyst in the conversion of syngas (CO + H₂) to ethylene glycol, achieving Rh concentrations >2000 ppm in solution .

Hydroformylation

RhI₃ precursors facilitate the addition of CO and H₂ to alkenes, producing aldehydes with high regioselectivity .

Radical-Mediated Cyclization

In allyl selenide reactions, RhI₃-derived complexes enable selenium-mediated radical cyclization to form dihydropyrroles. DFT studies reveal a low-energy pathway (ΔG‡ = 13.3 kcal/mol) involving free ylide intermediates .

Structural and Stability Insights

- Hydrate Formation : Unlike RhCl₃ or RhBr₃, RhI₃ does not form hydrates, even under humid conditions .

- Anion Formation : In concentrated HI with piperazine, RhI₃ forms the hexaiodorhodate anion [RhI₆]³⁻, a rare example of Rh(III) in octahedral coordination .

Reactivity with Functional Groups

- Hydroxyl Group Conversion : RhI₃ reacts with hydroxyl-containing substrates to form carbonyl compounds, a key step in oxidation catalysis .

- Inertness to Acids : RhI₃ remains unreactive toward aqua regia and concentrated acids, consistent with rhodium’s general corrosion resistance .

Catalyst Recovery

RhI₃ is recycled via solvent extraction (e.g., acetic acid dissolution and vacuum evaporation), maintaining catalytic activity over multiple cycles .

Theoretical Studies

DFT calculations on RhI₃-mediated reactions highlight:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing rhodium triiodide (RhI₃) with high purity, and how can impurities be systematically identified?

- RhI₃ synthesis typically involves direct reaction of rhodium metal with iodine vapor at elevated temperatures (~400°C) under inert conditions. Impurities like RhOI (oxo-iodide species) can arise from trace oxygen; these are detectable via X-ray diffraction (XRD) and UV-Vis spectroscopy, where RhOI exhibits distinct absorption peaks near 300 nm in organic solvents . For purity validation, combine elemental analysis (e.g., ICP-MS for Rh/I stoichiometry) with thermogravimetric analysis (TGA) to confirm absence of hydrated phases.

Q. How does solvent choice influence the dissolution kinetics of RhI₃ in catalytic systems, and what experimental parameters should be prioritized for reproducibility?

- RhI₃ dissolution is highly solvent-dependent due to its Lewis acidity. Polar aprotic solvents (e.g., acetonitrile) enhance solubility via ligand exchange, while protic solvents (e.g., methanol) slow dissolution due to hydrogen bonding. Kinetic studies should monitor iodine release via redox titration (e.g., Na₂S₂O₃ titration with starch indicator) and track Rh³⁺ speciation using EXAFS . Maintain strict temperature control (±0.5°C) to avoid solvent decomposition, which introduces confounding iodides .

Q. What characterization techniques are most effective for distinguishing RhI₃ from analogous rhodium halides (e.g., RhCl₃) in solid-state studies?

- XRD is critical for structural differentiation: RhI₃ adopts a hexagonal lattice (P6₃/mmc), while RhCl₃ crystallizes in a monoclinic system. Complementary techniques include Raman spectroscopy (Rh-I stretching modes at ~220 cm⁻¹) and XPS, where Rh 3d₅/₂ binding energies for RhI₃ (~309.5 eV) differ from RhCl₃ (~308.2 eV) .

Advanced Research Questions

Q. Under high-pressure conditions, how does RhI₃’s electronic structure evolve, and what methodologies can elucidate its pressure-induced conductivity changes?

- High-pressure XRD (HP-XRD) and DFT simulations reveal that compression above 10 GPa induces lattice distortion in RhI₃, enhancing π-orbital overlap between I⁻ ions and Rh³⁺. This increases electrical conductivity, measurable via four-probe resistivity setups. Synchrotron-based XAS can track Rh d-orbital occupancy shifts under pressure, correlating with conductivity spikes .

Q. What ligand systems stabilize RhI₃ in homogeneous catalysis, and how do ligand electronic properties modulate catalytic activity in carbonylation reactions?

- Amphiphilic ligands like tri(3-pyridyl)phosphine enhance RhI₃ stability in methanol carbonylation by balancing σ-donation and π-backbonding. Compare turnover frequencies (TOFs) using in situ IR spectroscopy to monitor CO insertion rates. Ligand basicity (measured via pKa) inversely correlates with catalytic activity: less basic ligands (e.g., pyridyl phosphines) favor ligand-deficient active species under CO pressure, accelerating acetic acid formation .

Q. How do competing iodine redox pathways (e.g., I⁻ ↔ I₃⁻) in RhI₃-mediated catalysis introduce experimental artifacts, and what analytical strategies mitigate these interferences?

- Iodide disproportionation (3I⁻ → I₃⁻ + 2e⁻) during catalysis can skew kinetic data. Use UV-Vis spectroscopy (I₃⁻ absorption at 290–360 nm) to quantify iodine speciation in real time. Redox buffer systems (e.g., NaI/NaIO₃) stabilize iodide oxidation states, while electrochemical impedance spectroscopy (EIS) decouples charge-transfer resistances from mass transport effects .

Q. In operando studies of RhI₃ catalysts often reveal contradictory activity trends. How can microkinetic modeling reconcile these discrepancies?

- Develop microkinetic models incorporating surface coverage-dependent activation energies (e.g., using DFT-derived adsorption enthalpies). Validate against time-resolved mass spectrometry (TRMS) data during methanol carbonylation. Discrepancies often arise from neglected side reactions (e.g., RhI₃ decomposition to Rh metal); include TGA-coupled MS to track volatile byproducts (e.g., I₂) .

Q. Methodological Guidelines

- Experimental Design : For dissolution studies, pre-dry solvents over molecular sieves to minimize water-induced RhI₃ hydrolysis .

- Data Contradictions : When catalytic TOFs conflict with theoretical predictions, re-examine assumptions about rate-determining steps using isotopic labeling (e.g., ¹³CO pulse experiments) .

- Ethical Reproducibility : Adhere to IUPAC protocols for Rh recovery in catalytic systems to minimize environmental iodine waste .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Rhodium Halides

RhI₃ belongs to the rhodium halide family (RhX₃, X = Cl, Br, I). A comparison of key properties is provided below:

RhI₃ exhibits longer Rh–X bonds and lower thermal stability compared to RhCl₃ and RhBr₃, attributed to the larger ionic radius of iodide. Its catalytic superiority in carbonylation reactions stems from iodide’s superior leaving-group ability, facilitating oxidative addition steps .

Dirhodium Trioxide (Rh₂O₃)

Key differences include:

- Structure : Rh₂O₃ adopts a corundum-like lattice, whereas RhI₃ forms molecular crystals with discrete RhI₃ units .

- Reactivity: Rh₂O₃ is inert under non-oxidizing conditions, whereas RhI₃ readily participates in redox reactions, such as iodide ligand exchange in catalytic cycles .

Comparison with Functionally Similar Compounds

Tin Triiodide Perovskites (e.g., CsSnI₃, FASnI₃)

Tin triiodide perovskites (ASnI₃, A = Cs⁺, CH₃NH₃⁺) share the triiodide anion (I₃⁻) with RhI₃ but differ fundamentally in structure and application:

| Property | RhI₃ | CsSnI₃ |

|---|---|---|

| Primary Use | Catalysis | Photovoltaics |

| I–I Bond Length | N/A | 2.85–3.10 Å |

| Thermal Stability | Decomposes at ~300°C | Stable up to 150°C |

In CsSnI₃, the I₃⁻ anions form extended networks, enabling high carrier mobility in solar cells. In contrast, RhI₃’s iodide ligands act as redox-active sites in catalysis .

Triiodide Salts (e.g., [Cs(12-crown-4)₂]I₅)

Compounds like [Cs(12-crown-4)₂]I₅ contain symmetric triiodide anions (I₃⁻) with I–I bond lengths of 2.85–3.00 Å , similar to those in perovskites . However, RhI₃’s iodide ligands are directly bonded to rhodium, creating a Lewis acidic center absent in ionic triiodides. This distinction underpins RhI₃’s catalytic activity versus the inert nature of isolated I₃⁻ salts .

Key Research Findings

Catalytic Dissolution: Optimizing RhI₃ dissolution in methanol reduces acetic acid plant startup time by 50% .

Thermal Stability : RhI₃ decomposes at lower temperatures (~300°C) than RhCl₃ (~450°C), limiting its use in high-temperature processes .

Electronic Properties : Unlike tin triiodides, RhI₃ lacks semiconductor behavior due to localized d-orbital electrons, restricting its use in optoelectronics .

Propriétés

IUPAC Name |

triiodorhodium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3HI.Rh/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXAHUXSHRWNTOD-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Rh](I)(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

RhI3, I3Rh | |

| Record name | Rhodium(III) iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Rhodium(III)_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00329389 | |

| Record name | Rhodium(III) iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00329389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.6189 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black hygroscopic solid; [HSDB] Black hygroscopic crystals; Insoluble in water; [Alfa Aesar MSDS] | |

| Record name | Rhodium iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17103 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15492-38-3 | |

| Record name | Rhodium iodide (RhI3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15492-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodium(III) iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00329389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rhodium triiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.